molecular formula C21H25FN2O3 B5259544 (2,4-DIETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

(2,4-DIETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5259544
M. Wt: 372.4 g/mol
InChI Key: BLKPBSOWHVHPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Diethoxyphenyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound with the molecular formula C21H25FN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diethoxyphenyl)[4-(4-fluorophenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the diethoxyphenyl and fluorophenyl intermediates. The key steps include:

    Formation of Diethoxyphenyl Intermediate: This involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate to yield 2,4-diethoxybenzaldehyde.

    Formation of Fluorophenyl Intermediate: This involves the reaction of 4-fluoroaniline with a suitable acylating agent to form 4-fluorophenyl ketone.

    Coupling Reaction: The final step involves the coupling of the diethoxyphenyl and fluorophenyl intermediates using a piperazine linker under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diethoxyphenyl)[4-(4-fluorophenyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2,4-Diethoxyphenyl)[4-(4-fluorophenyl)piperazino]methanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2,4-Diethoxyphenyl)[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group may enhance its binding affinity to these targets, while the piperazine linker provides flexibility and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)[4-(4-fluorophenyl)piperazino]methanone
  • (2,4-Diethoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone
  • (2,4-Diethoxyphenyl)[4-(4-bromophenyl)piperazino]methanone

Uniqueness

(2,4-Diethoxyphenyl)[4-(4-fluorophenyl)piperazino]methanone is unique due to the presence of both diethoxy and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups with the piperazine linker enhances its versatility in various applications.

Properties

IUPAC Name

(2,4-diethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-3-26-18-9-10-19(20(15-18)27-4-2)21(25)24-13-11-23(12-14-24)17-7-5-16(22)6-8-17/h5-10,15H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPBSOWHVHPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.